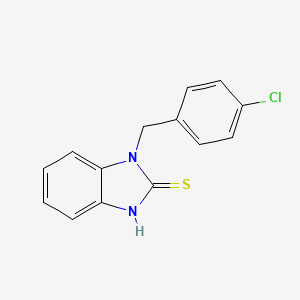

1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol” is a compound that likely contains a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound . This compound also likely contains a chlorobenzyl group and a thiol group .

Molecular Structure Analysis

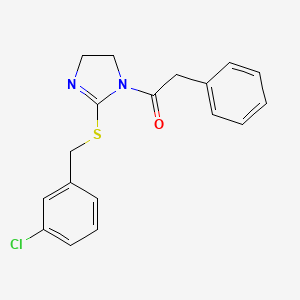

The molecular structure of “1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol” would likely consist of a benzimidazole core with a chlorobenzyl group attached at the 1-position and a thiol group attached at the 2-position .Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry . The thiol group can also participate in various reactions, such as oxidation to form disulfides .Scientific Research Applications

Antimicrobial Activities

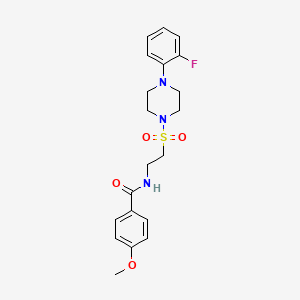

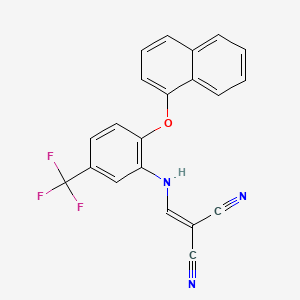

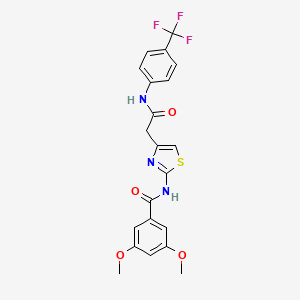

Research has demonstrated that derivatives of benzimidazole, including those related to 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, exhibit significant antimicrobial activities. A study synthesized 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives, illustrating substantial antimicrobial effectiveness against a variety of microbial strains, including Micrococcus luteus, Bacillus cereus, and Escherichia coli (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004). This highlights the compound's potential in addressing bacterial and fungal infections.

Synthesis of Unsymmetrical Benzimidazole Sulfides

Another research direction involves the synthesis of unsymmetrical benzimidazole sulfides, which are of pharmacological interest. The reaction of 2-(α-chloroethyl)benzimidazole with benzimidazole-2-thiol has led to the creation of compounds with potential bioactive properties, further elaborated through various synthetic pathways (Dubey, Naidu, Reddy, Kumar, & Vineel, 2008).

Development of Proton-Conducting Membranes

Benzimidazole derivatives have also found application in the development of proton-conducting membranes for fuel cell technology. A study synthesized a new family of proton-conducting fluorocopolymers grafted by azole functions, including benzimidazole, for use in blend membranes with sulfonated PEEK. These membranes demonstrated enhanced proton conductivity and thermal properties, critical for the efficient operation of polymer electrolyte membrane fuel cells (PEMFCs) at low relative humidity (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

Corrosion Inhibition

The corrosion inhibition potential of benzimidazole derivatives on metals in acidic environments has been studied, with specific focus on mild steel in HCl solutions. Benzimidazole derivatives, akin to 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, have been shown to effectively inhibit corrosion, providing a protective layer on the metal surface, thereby extending the material's lifespan in corrosive environments (Yadav, Behera, Kumar, & Sinha, 2013).

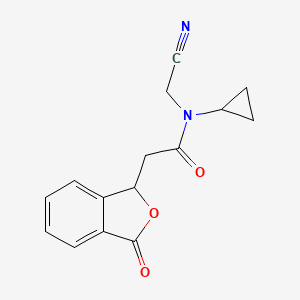

Synthesis of Novel Organic Compounds

Furthermore, benzimidazole derivatives are instrumental in the synthesis of novel organic compounds with potential biological activities. For instance, synthesis techniques involving 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol derivatives have led to the creation of new molecules with evaluated biological activities, including antiinflammatory effects, showcasing the compound's versatile applicability in medicinal chemistry (Ganji & Agrawal, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOVCAYEBVTXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2657929.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2657930.png)

![2-chloro-N-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2657932.png)

![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)

![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)

![1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2657941.png)

![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)

![3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2657951.png)